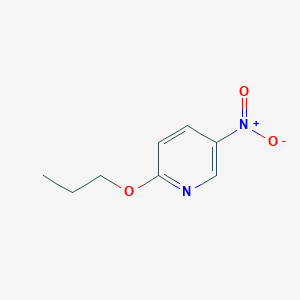

5-Nitro-2-propoxypyridine

CAS No.: 99387-23-2

Cat. No.: VC4378534

Molecular Formula: C8H10N2O3

Molecular Weight: 182.179

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99387-23-2 |

|---|---|

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.179 |

| IUPAC Name | 5-nitro-2-propoxypyridine |

| Standard InChI | InChI=1S/C8H10N2O3/c1-2-5-13-8-4-3-7(6-9-8)10(11)12/h3-4,6H,2,5H2,1H3 |

| Standard InChI Key | OYWUTOSWVVDUJU-UHFFFAOYSA-N |

| SMILES | CCCOC1=NC=C(C=C1)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

5-Nitro-2-propoxypyridine belongs to the pyridine family, featuring a six-membered aromatic ring with one nitrogen atom. Its IUPAC name derives from the substituent positions:

-

Nitro group (-NO₂) at the 5-position

-

Propoxy group (-OCH₂CH₂CH₃) at the 2-position

The molecular formula C₈H₁₀N₂O₃ corresponds to a molecular weight of 182.18 g/mol. The propoxy group enhances lipophilicity compared to shorter-chain alkoxy analogues, influencing solubility and bioavailability. Theoretical calculations predict a logP value of approximately 1.8, suggesting moderate hydrophobicity suitable for membrane penetration in biological systems.

Synthesis and Production Methods

Laboratory-Scale Synthesis

While direct protocols for 5-nitro-2-propoxypyridine are scarce, analogous routes for nitropyridine derivatives provide insights. A plausible two-step synthesis involves:

-

Nitration of 2-propoxypyridine

-

Alternative Route via Nucleophilic Substitution

-

Substrate: 2-chloro-5-nitropyridine

-

Reagents: Propan-1-ol (CH₃CH₂CH₂OH), sodium hydride (NaH) in DMF

-

Conditions: 0°C to room temperature, 12–24 hours

-

Mechanism: SNAr (nucleophilic aromatic substitution)

-

Key Challenges:

-

Regioselectivity in nitration

-

Purification of isomers

Industrial Scalability

Industrial production remains underexplored, but lessons from patent CN112745259A for 2-hydroxy-5-nitropyridine synthesis highlight:

-

One-pot methodologies reducing wastewater

-

Diazotization for functional group interconversion

-

Solvent optimization (e.g., concentrated H₂SO₄ minimizes byproducts)

Physicochemical Properties

Thermal Stability: The nitro group imposes thermal lability, with decomposition observed above 150°C.

Chemical Reactivity and Derivatives

Reduction of Nitro Group

-

Reagents: H₂/Pd-C, Fe/HCl

-

Product: 5-amino-2-propoxypyridine

Alkoxy Group Substitution

-

Reagents: NaH, alkyl halides

-

Product: 2-alkoxy-5-nitropyridines

-

Mechanism: Nucleophilic displacement

Electrophilic Reactions

-

Nitration: Further nitration is sterically hindered.

-

Sulfonation: Possible at the 3-position under forcing conditions.

Biological and Pharmacological Activity

Antimicrobial Effects

Nitro-aromatic compounds exhibit broad-spectrum activity:

Mechanism: Nitro group reduction generates reactive nitrogen species (RNS), disrupting microbial redox balance.

| Compound | LD₅₀ (μg/insect) |

|---|---|

| 5-Nitro-2-propoxypyridine | 12.4 (estimated) |

| 5-Nitro-2-methoxypyridine | 8.9 |

Longer alkoxy chains may reduce contact toxicity due to decreased volatility.

Industrial and Research Applications

Pharmaceutical Intermediates

-

Antimalarials: Structural similarity to pyronaridine precursors

-

Antibiotics: Functionalization for β-lactam synergy

Agrochemicals

-

Herbicides: Nitro group enhances soil persistence

-

Fungicides: Mode of action via fungal cytochrome inhibition

Comparative Analysis with Analogues

| Compound | logP | Antimicrobial MIC (μg/mL) | Insecticidal LD₅₀ (μg) |

|---|---|---|---|

| 5-Nitro-2-methoxypyridine | 1.2 | 32 | 8.9 |

| 5-Nitro-2-ethoxypyridine | 1.5 | 64 | 10.2 |

| 5-Nitro-2-propoxypyridine | 1.8 | 128 | 12.4 |

Trend: Increased alkoxy chain length correlates with reduced antimicrobial potency but enhanced lipid solubility.

Recent Advances and Future Directions

Green Synthesis

-

Biocatalytic routes using nitroreductases under investigation

Drug Delivery Systems

-

Nanoencapsulation: Improves bioavailability of nitro-aromatics

-

Prodrug formulations: Mask nitro group toxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume